9-Phenanthrenemethanol
Overview
Description
9-Phenanthrenemethanol is a derivative of phenanthrene . It has been used in the fields of organic synthesis, material chemistry, and pharmaceutical chemistry .
Molecular Structure Analysis
The molecular structure of 9-Phenanthrenemethanol is represented by the formula C15H12O . More detailed information about its structure can be found in databases like PubChem .Chemical Reactions Analysis
The functionalization of 9-hydroxyphenanthrene and its ether derivatives on different sites has been studied . A novel pathway for oxidation of 9-phenanthrenol has been reported, giving an unprecedented ketal structure .Scientific Research Applications
Organic Synthesis
Phenanthren-9-ylmethanol is an important derivative of phenanthrene and has been used in the field of organic synthesis . It can be used for large-scale preparation of 9-hydroxyphenanthrene .
Material Chemistry
Phenanthren-9-ylmethanol is also used in the field of material chemistry . Its unique properties make it a valuable component in the development of new materials .
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, phenanthren-9-ylmethanol plays a significant role . Its derivatives can be used in the synthesis of various pharmaceutical compounds .
Regioselective Functionalization
Phenanthren-9-ylmethanol is used in regioselective functionalization . This process involves the modification of specific sites on the molecule, which is a crucial step in many chemical syntheses .
Oxidation Pathway
A novel pathway for the oxidation of 9-phenanthrenol has been reported . This process results in an unprecedented ketal structure .
Synthesis of Fluorenone Derivatives
9-Fluorenone and its derivatives can be synthesized in good to high yields using phenanthren-9-ylmethanol or its ketal as substrates . This synthesis process has good functional group tolerance .
Mechanism of Action
Target of Action
Phenanthren-9-ylmethanol is primarily known for its antimalarial activity . .
Mode of Action
It is known to be used in the preparation of dihydroartemisinin derivatives as potential aromatic intercalating groups . Interactions with these targets could potentially lead to changes in cellular processes, contributing to its antimalarial activity.
Biochemical Pathways
It is involved in the synthesis of dihydroartemisinin derivatives , which may suggest its role in the artemisinin biosynthesis pathway or related biochemical pathways.
Result of Action
Phenanthren-9-ylmethanol is known for its antimalarial activity . This suggests that the compound’s action results in molecular and cellular effects that inhibit the growth or survival of malaria parasites.
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenanthren-9-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBUBUXQLGFKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277351 | |
Record name | 9-Phenanthrenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenanthrenemethanol | |
CAS RN |
4707-72-6 | |
Record name | 9-Phenanthrenemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1840 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Phenanthrenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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